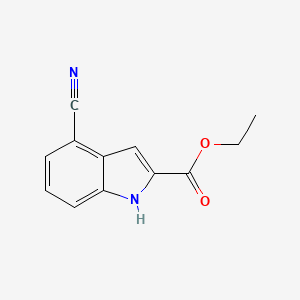

Ethyl 4-cyano-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-cyano-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 4-cyano-1H-indole-2-carboxylate serves as a precursor for various bioactive compounds. Its structural features allow it to be modified into derivatives that exhibit significant pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For instance, compounds derived from this indole structure have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents .

Antiviral Properties

Research indicates that indole derivatives can act as integrase inhibitors, which are crucial in the treatment of viral infections such as HIV. The ability of these compounds to chelate metal ions within the active site of integrase enhances their efficacy . this compound and its derivatives are being explored for their potential in developing new antiviral therapies.

Synthetic Methodologies

The compound is also pivotal in synthetic organic chemistry, particularly in the formation of more complex heterocyclic systems.

Multicomponent Reactions

This compound has been utilized in multicomponent reactions to synthesize various functionalized indoles. These reactions often involve combining this compound with aldehydes and other nucleophiles under mild conditions to yield complex structures efficiently .

Synthesis of Indole Derivatives

The compound serves as a versatile building block for synthesizing a range of indole derivatives. For example, it can be transformed into other indole-based frameworks through nucleophilic substitution reactions or cyclization processes, leading to compounds with enhanced biological activities .

The biological activities associated with this compound extend beyond antitumor and antiviral properties.

Antifungal Activity

Studies have reported that certain indole derivatives exhibit antifungal properties, making them candidates for developing new antifungal agents. The mechanism often involves disruption of fungal cell membrane integrity or interference with essential metabolic pathways .

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory effects, and derivatives of this compound are being investigated for their potential to modulate inflammatory responses in various biological systems .

Case Studies

Propriétés

Formule moléculaire |

C12H10N2O2 |

|---|---|

Poids moléculaire |

214.22 g/mol |

Nom IUPAC |

ethyl 4-cyano-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-8(7-13)4-3-5-10(9)14-11/h3-6,14H,2H2,1H3 |

Clé InChI |

WNNIWIDWIHSDHK-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC2=C(C=CC=C2N1)C#N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.